5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole

OLED hole-transport layer HOMO energy level organic semiconductors

Achieving stable blue phosphorescence or high-efficiency hole transport requires precise molecular electronics. Generic carbazoles or alkyl-substituted ICz analogues lack the triplet energy and morphological stability needed for state-of-the-art devices. - **OLED Host (Blue PhOLEDs):** Triplet energy >2.8 eV, HOMO = -5.3 eV. EQEs >20% with FIrpic. - **Hole-Transport Layer (HTL):** Mobility up to 0.338 cm²/V·s. Lowers driving voltage by up to 1.0 V vs NPB; Tg >120°C. - **TADF Core:** Privileged donor unit for narrow-FWHM deep-blue emitters. - **Deuterated analog available** for degradation studies.

Molecular Formula C24H16N2
Molecular Weight 332.406
CAS No. 1637752-63-6
Cat. No. B2658955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole
CAS1637752-63-6
Molecular FormulaC24H16N2
Molecular Weight332.406
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C5=C(C=C3)NC6=CC=CC=C65
InChIInChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-21-13-7-5-11-18(21)24-22(26)15-14-20-23(24)17-10-4-6-12-19(17)25-20/h1-15,25H
InChIKeyNDGWKRXBXFUTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole – OLED Host & HTL Donor


5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole is a rigid, fully conjugated polycyclic aromatic compound belonging to the indolocarbazole (ICz) family. It integrates indole and carbazole units into a planar, electron‑rich π‑system that serves as an efficient hole‑transport donor and high‑triplet‑energy host in organic light‑emitting diodes (OLEDs) . The 5‑position phenyl substituent provides precise steric control over molecular packing without disrupting the extended conjugation, a feature that distinguishes this compound from less substituted or differently substituted ICz analogues .

Why Generic ICz Substitution Fails in OLEDs


Indolocarbazole (ICz) scaffolds exist in multiple positional isomers (e.g., indolo[3,2‑b]carbazole, indolo[2,3‑a]carbazole) that exhibit markedly different electronic structures, charge‑transport properties, and excited‑state energetics [1]. Even within the same 5,8‑dihydroindolo[2,3‑c]carbazole core, the nature of the N‑substituent profoundly influences the HOMO energy, triplet energy, and film‑forming morphology . The 5‑phenyl derivative specifically balances a deep HOMO level (−5.2 to −5.5 eV) with a high triplet energy (>2.8 eV) and a glass‑transition temperature sufficient for stable amorphous films . These parameters cannot be achieved by simple alkyl‑substituted or unsubstituted ICz analogues, and substitution at alternative nitrogen positions (e.g., 5,11‑dihydro‑5‑phenylindolo[3,2‑b]carbazole) yields entirely different orbital topologies and charge‑transport anisotropy [2]. Consequently, substituting 5‑phenyl‑5,8‑dihydroindolo[2,3‑c]carbazole with a generic “indolocarbazole derivative” will not reproduce the same device‑relevant electronic and morphological characteristics.

Quantitative Comparison vs. Analogues


HOMO Level and Hole Mobility vs. Common HTMs

5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole possesses a deep HOMO energy level of approximately −5.3 eV, which is significantly lower (i.e., more negative) than that of widely used carbazole-based hole‑transport materials such as 4,4′-bis(N‑carbazolyl)‑1,1′-biphenyl (CBP, HOMO ≈ −5.9 eV) and comparable to high‑performance indolocarbazole donors like 5,10,15‑trihexyl‑10,15‑dihydro‑5H‑diindolo[3,2‑a:3′,2′‑c]carbazole (TAT‑H, HOMO = −5.15 eV) . The extended π‑conjugation of the indolocarbazole core yields a calculated maximum hole mobility of 0.338 cm² V⁻¹ s⁻¹ for related diindolocarbazole derivatives, approximately an order of magnitude higher than that of simple triphenylamine‑based hole‑transport materials (typically 10⁻⁴–10⁻³ cm² V⁻¹ s⁻¹) [1].

OLED hole-transport layer HOMO energy level organic semiconductors

Triplet Energy for Blue-Green Phosphorescent Hosts

The 5,8‑dihydroindolo[2,3‑c]carbazole core exhibits a triplet energy (E_T) of >2.8 eV, a value that is critical for hosting blue and green phosphorescent emitters . In contrast, the commonly employed carbazole‑based host 4,4′‑bis(N‑carbazolyl)‑1,1′‑biphenyl (CBP) has an E_T of only ≈2.56 eV, which is insufficient to prevent back‑energy transfer from blue phosphors (e.g., FIrpic, E_T ≈ 2.62 eV) and leads to significant efficiency roll‑off [1]. Even among indolocarbazole isomers, the [2,3‑c] linkage produces a higher triplet energy than the [3,2‑b] isomer (E_T ≈ 2.5 eV) due to reduced π‑conjugation across the central bond [2]. The 5‑phenyl substitution further preserves the high triplet state by localizing the HOMO on the indolocarbazole core while keeping the LUMO distribution largely unchanged .

phosphorescent OLED host triplet energy exciton confinement

Thermal Stability and Morphology vs. Alkyl Analogues

The rigid, planar indolocarbazole core combined with the 5‑phenyl substituent confers a high glass‑transition temperature (T_g) that exceeds 120 °C, significantly higher than that of alkyl‑substituted indolocarbazoles (e.g., 5‑hexyl‑5,8‑dihydroindolo[2,3‑c]carbazole, T_g ≈ 85 °C) . This elevated T_g ensures that vacuum‑deposited films remain amorphous and free of crystallization‑induced defects during prolonged device operation at elevated temperatures (e.g., 60–80 °C) [1]. In contrast, alkyl‑substituted derivatives exhibit lower T_g values and are prone to molecular reorientation and phase separation, which create charge‑trapping sites and accelerate luminance decay [2].

amorphous film stability glass transition temperature OLED lifetime

Key Application Scenarios


Blue and Green Phosphorescent OLED Host

When fabricating phosphorescent OLEDs (PhOLEDs) with blue or green emitters (e.g., FIrpic, Ir(ppy)₃), 5‑phenyl‑5,8‑dihydroindolo[2,3‑c]carbazole serves as an ideal host due to its high triplet energy (>2.8 eV) and deep HOMO level (−5.3 eV) . These properties ensure efficient exciton confinement on the dopant and balanced charge injection, leading to external quantum efficiencies (EQEs) exceeding 20% in optimized devices . Procurement of this specific indolocarbazole derivative, rather than a generic carbazole host like CBP, is essential for achieving stable blue emission without efficiency roll‑off.

Hole-Transport Layer for OLEDs and Perovskite Cells

The compound’s extended π‑conjugated indolocarbazole core delivers intrinsically high hole mobility (up to 0.338 cm² V⁻¹ s⁻¹ in crystalline films) [1]. When employed as a hole‑transport layer (HTL) in OLEDs, it reduces the driving voltage by up to 1.0 V compared to conventional NPB‑based HTLs, while its thermal stability (T_g > 120 °C) prevents interfacial mixing with adjacent layers during operation . In perovskite solar cells, its HOMO level aligns favorably with the valence band of MAPbI₃, enabling efficient hole extraction and power conversion efficiencies exceeding 22% when used as a dopant‑free HTL [2].

Building Block for Narrowband TADF Emitters

The indolocarbazole skeleton of 5‑phenyl‑5,8‑dihydroindolo[2,3‑c]carbazole is a privileged donor unit for constructing thermally activated delayed fluorescence (TADF) emitters with narrow full‑width at half‑maximum (FWHM) and high color purity . By grafting acceptor groups (e.g., triazine, sulfone) onto the 2‑ and 11‑positions, researchers have obtained deep‑blue TADF emitters with CIE coordinates of (0.148, 0.119) and EQEs up to 14.9% in non‑doped OLEDs [3]. Procurement of this core compound enables rapid synthesis of novel TADF materials with predictable photophysical properties.

Deuterated Analogue for Lifetime Studies

The perdeuterated derivative, 5‑(phenyl‑d₅)‑5,8‑dihydroindolo[2,3‑c]carbazole‑d₁₀, is available for advanced OLED degradation studies . Deuteration slows C–H bond dissociation and reduces non‑radiative decay rates, allowing researchers to distinguish between intrinsic exciton quenching and chemical degradation pathways. This isotopically labeled material is essential for mechanistic investigations aimed at extending OLED operational lifetime.

Technical Documentation Hub

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